

An In-Depth Technical Guide to (η^6 -Anisole)tricarbonylchromium

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Compound of Interest

Compound Name: Anisole chromium tricarbonyl

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This technical guide provides a comprehensive overview of (η^6 -Anisole)tricarbonylchromium, a versatile organometallic complex with significant applications in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its role in the stereoselective construction of complex molecules.

Core Properties and Safety Data

(η^6 -Anisole)tricarbonylchromium, with the CAS Number 12116-44-8, is an air-stable, yellow-to-orange crystalline solid.[1][2] The coordination of the electron-withdrawing tricarbonylchromium moiety to the anisole ring fundamentally alters the electronic properties of the aromatic system, making it a powerful tool in synthetic chemistry.[3][4] This activation renders the arene ring susceptible to nucleophilic attack, a reaction not feasible with uncomplexed anisole.[3]

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Reference(s)
CAS Number	12116-44-8	[3][5][6][7][8]
Molecular Formula	C ₁₀ H ₈ CrO ₄	[3][5][7][8]
Molecular Weight	244.16 g/mol	[3][5][6][7][8]
Melting Point	84-85 °C	[5][6]
Appearance	Yellow to orange solid	[2]
IR Spectroscopy (ν _{CO})	~2000-1800 cm ⁻¹ (strong absorption)	[3]
¹³ C NMR (Arene Carbons)	90 - 110 ppm	[3]
¹³ C NMR (Methoxy Carbon)	55 - 60 ppm	[3]

Table 2: Safety and Hazard Information

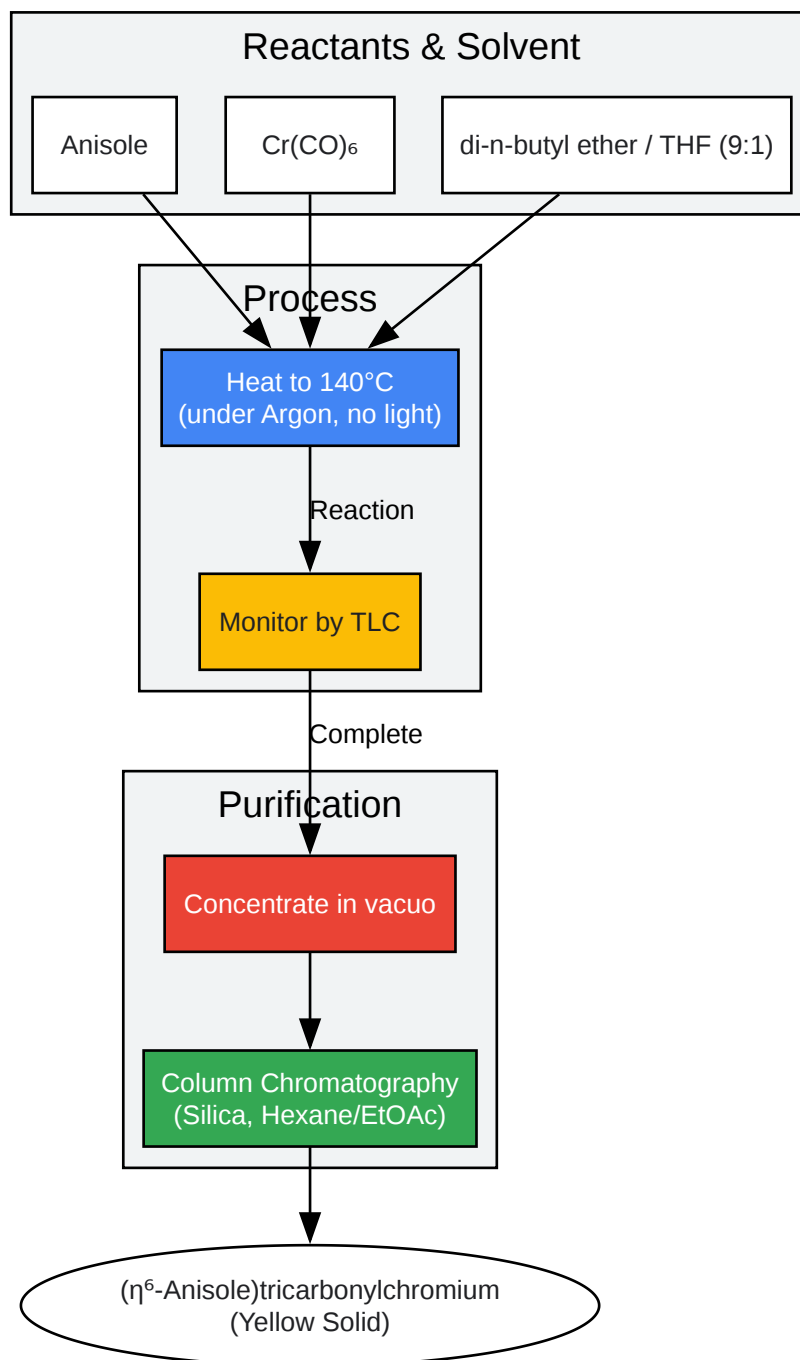
Identifier	Information	Reference(s)
Hazard Code	Xn (Harmful)	[8]
Hazard Statements	Harmful by inhalation, in contact with skin, and if swallowed.	
Safety Statements	Wear suitable protective clothing.	[8]

Synthesis and Experimental Protocols

The most common route for synthesizing (η⁶-anisole)tricarbonylchromium is through the direct complexation of anisole with chromium hexacarbonyl, a method often referred to as the Mahaffy–Pauson method.[3][9] This process involves the thermal displacement of three carbon monoxide ligands from the chromium center by the π-system of the anisole ring.

This protocol is based on the general procedure for forming arene-chromium complexes by heating the arene with hexacarbonylchromium in a high-boiling inert solvent mixture.[2][9]

- **Reaction Setup:** In a flask equipped with a reflux condenser, combine anisole (1.0 molar equivalent) and chromium hexacarbonyl ($\text{Cr}(\text{CO})_6$, 1.0 molar equivalent).
- **Solvent Addition:** Add a solvent mixture of di-n-butyl ether and tetrahydrofuran (THF) in a 9:1 ratio. The THF helps to prevent the sublimation of $\text{Cr}(\text{CO})_6$.^[9]
- **Reaction Conditions:** Heat the mixture to 140 °C under an inert atmosphere (e.g., Argon) and with the exclusion of light (e.g., by wrapping the flask in aluminum foil).^[9] The reaction should proceed with stirring until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.
- **Workup and Purification:**
 - Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
 - The resulting residue is then purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.^[9]
 - The fractions containing the yellow product are collected and the solvent is evaporated to yield crystalline $(\eta^6\text{-anisole})\text{tricarbonylchromium}$.

Synthesis of (η^6 -Anisole)tricarbonylchromium[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of (η^6 -Anisole)tricarbonylchromium.

Reactivity and Applications in Synthesis

The primary synthetic utility of (η^6 -anisole)tricarbonylchromium stems from the potent electron-withdrawing nature of the $\text{Cr}(\text{CO})_3$ group.^[4] This electronic activation facilitates a range of transformations that are difficult or impossible with anisole itself.

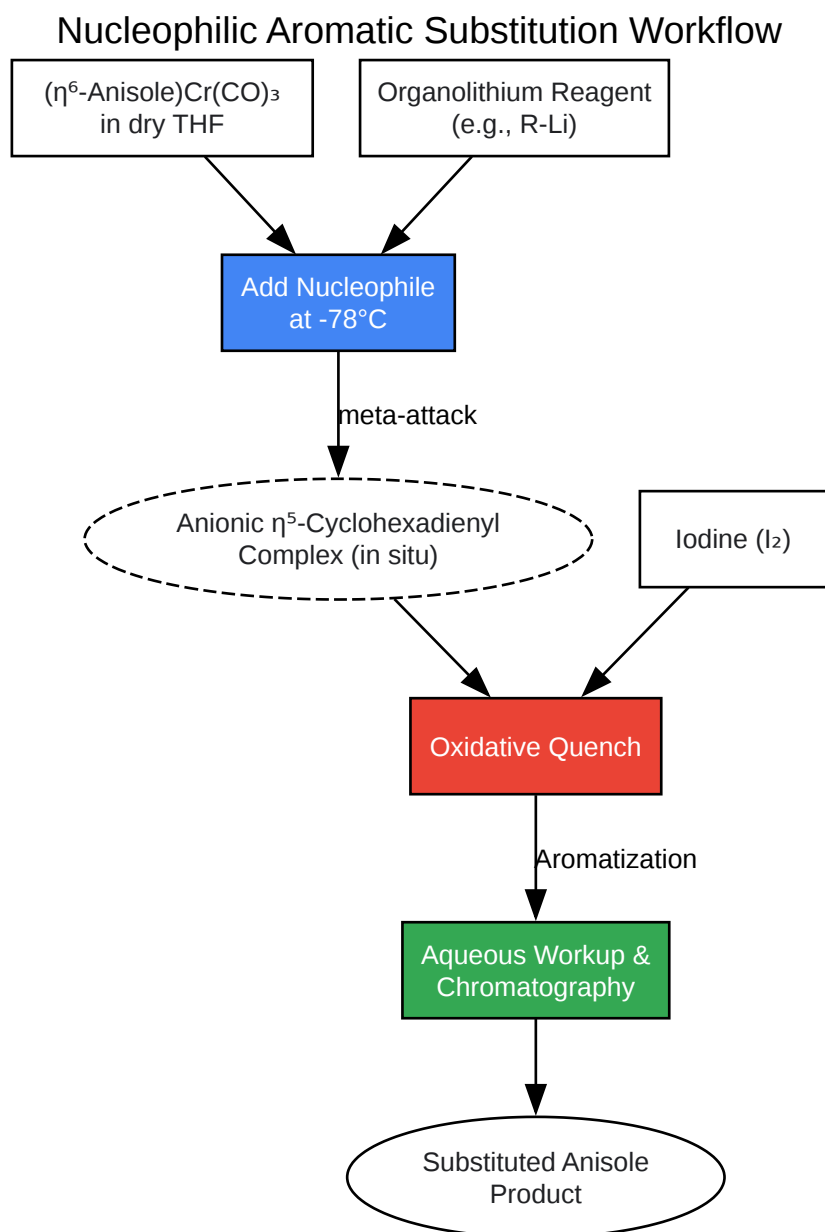
Key Reaction Classes:

- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** The complexed ring is highly activated towards the addition of nucleophiles. This allows for the substitution of groups on the aromatic ring, such as methoxy groups, under relatively mild conditions.^[4]
- **Dearomatization:** Nucleophilic addition to the arene ring can lead to the formation of stable η^5 -cyclohexadienyl complexes. These intermediates can be trapped with electrophiles to generate highly functionalized trans-disubstituted cyclohexadienes.^{[3][6]}
- **Benzylic Functionalization:** The $\text{Cr}(\text{CO})_3$ moiety acidifies the protons at the benzylic position of any side chains, facilitating deprotonation and subsequent reaction with electrophiles.^[3]
- **Stereocontrol:** The bulky $\text{Cr}(\text{CO})_3$ fragment effectively blocks one face of the anisole ring, enabling a high degree of stereocontrol in reactions.^[4] This property is invaluable in asymmetric synthesis.

This protocol describes a general procedure for the addition of a carbon nucleophile to the complexed arene ring, followed by quenching to yield a substituted arene, a process that highlights the reversal of normal aromatic reactivity.

- **Reaction Setup:** Dissolve (η^6 -anisole)tricarbonylchromium (1.0 molar equivalent) in a dry, aprotic solvent such as THF under an inert atmosphere.
- **Nucleophile Addition:** Cool the solution to a low temperature (e.g., $-78\text{ }^\circ\text{C}$). Add a solution of a carbanion nucleophile (e.g., an organolithium reagent like $n\text{-BuLi}$ or 2-lithio-1,3-dithiane, >1.0 molar equivalent) dropwise.^[4] The reaction mixture is stirred for several hours at this temperature. The addition occurs regioselectively, typically at the meta position relative to the methoxy group.^[4]
- **Oxidative Quench:** The intermediate anionic η^5 -cyclohexadienyl complex is not isolated. The reaction is quenched by the addition of an oxidizing agent, such as iodine (I_2).^[4] The iodine oxidatively removes the chromium moiety and restores aromaticity.

- **Workup and Purification:** The reaction is warmed to room temperature and subjected to an aqueous workup to remove inorganic salts. The organic layer is separated, dried, and concentrated. The resulting product, a substituted anisole derivative, is purified by column chromatography.



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References

- 1. (ANISOLE)TRICARBONYLCHROMIUM, 99 | 12116-44-8 [chemicalbook.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Anisole chromium tricarbonyl | 12116-44-8 | Benchchem [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Cas 12116-44-8,(ANISOLE)TRICARBONYLCHROMIUM, 99 | lookchem [lookchem.com]
- 9. Synthesis and structure of tricarbonyl(η^6 -arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
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